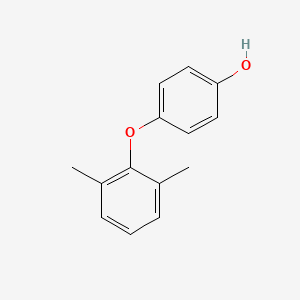

4-(2,6-Dimethylphenoxy)phenol

Description

Contextualization within Phenol (B47542) Ether Chemistry

Phenol ethers, a class of organic compounds where an ether linkage connects a phenyl group to another organic substituent, are foundational structures in organic chemistry. wikipedia.org Their synthesis and reactivity are core topics in the field. Diaryl ethers, a subclass to which 4-(2,6-dimethylphenoxy)phenol belongs, consist of an oxygen atom linking two aromatic rings and are noted for their chemical stability. acs.orgnih.gov This stability makes them prevalent motifs in a variety of contexts, from natural products to pharmaceuticals and agrochemicals. acs.orgnih.govnih.gov

The synthesis of phenol ethers can be achieved through various methods, including the acid-catalyzed condensation of a phenol with an alcohol, though the Williamson ether synthesis is a more common and high-yielding laboratory method. wikipedia.org The latter involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org For diaryl ethers specifically, the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide, has been a traditional, though often harsh, method. nih.gov Modern advancements have led to the development of more sophisticated transition-metal-catalyzed cross-coupling reactions, offering milder conditions and broader functional group tolerance. nih.gov The study of this compound's formation, often through oxidative coupling reactions, provides valuable insights into the mechanisms of C-O bond formation, a fundamental transformation in organic synthesis. rsc.org

Significance in Oligomeric and Polymeric Systems

The most prominent role of this compound is as a key intermediate and building block in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE). PPO is a high-performance engineering thermoplastic with excellent thermal stability, dimensional stability, and dielectric properties, making it valuable for applications in electronics and the automotive industry. mdpi.com

The compound this compound essentially represents the dimer of 2,6-dimethylphenol (B121312), the monomer used to produce PPO. chemsrc.com Its formation is a critical step in the oxidative coupling polymerization of 2,6-dimethylphenol. The polymerization process involves the formation of phenoxy radicals, which can couple to form C-O or C-C bonds. The formation of the C-O linked dimer, this compound, is a key propagation step.

Furthermore, this compound is instrumental in a process known as redistribution. In the presence of a catalyst, high molecular weight PPO can be depolymerized by reacting it with a phenolic compound, such as 2,6-dimethylphenol or this compound itself. mdpi.com This redistribution is an equilibrium reaction that allows for the control of the polymer's molecular weight, a critical factor for its processing and final properties. mdpi.comrsc.org This process can be used to produce low-molecular-weight PPO oligomers with specific end-groups, which can then be used as reactive components in thermosetting resins or for creating block copolymers. mdpi.com

Current Research Frontiers and Unresolved Questions

Despite decades of research, several frontiers and unresolved questions remain in the chemistry of this compound and its role in PPO synthesis.

One of the primary challenges is achieving precise control over the molecular weight and molecular weight distribution of PPO during polymerization. rsc.org While redistribution offers a handle on this, developing more direct and efficient catalytic systems for controlled polymerization remains an active area of research. catalysis.blog The exact mechanisms of the oxidative coupling of phenols are still not fully understood in many cases, with multiple potential reaction pathways involving radical intermediates. researchgate.netresearcher.life A deeper mechanistic understanding could lead to the design of more selective and efficient catalysts.

Another research frontier is the development of more sustainable and environmentally friendly methods for PPO synthesis and recycling. This includes exploring the use of water as a solvent and developing catalysts that are free of expensive or toxic metals. rsc.org Recently, methods for the oxidative depolymerization of PPO to recover valuable monomers like 2,6-dimethyl-p-benzoquinone have been explored, opening new avenues for the chemical recycling of PPO waste. chemistryviews.org

Furthermore, the synthesis and application of functionalized derivatives of this compound and related oligomers are being investigated to create new materials with tailored properties. This includes modifying the PPO backbone or end-groups to enhance properties like flame retardancy, compatibility with other polymers in blends, or to introduce reactive sites for cross-linking. mdpi.com The exploration of novel catalytic systems, including enzymatic and electrochemical methods, for oxidative phenol coupling also represents a significant and promising research direction. rsc.orgresearcher.life

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| This compound | 4-Hydroxy-3,5,2',6'-tetramethyldiphenyl ether | C₁₆H₁₈O₂ | 3698-40-6 chemsrc.commolbase.coma2bchem.comchemicalbook.comlookchem.com |

| 2,6-Dimethylphenol | 2,6-Xylenol | C₈H₁₀O | 576-26-1 chemsrc.com |

| Poly(2,6-dimethyl-1,4-phenylene oxide) | PPO, Polyphenylene ether, PPE | (C₈H₈O)n | 25134-01-4 |

| 2,6-dimethyl-p-benzoquinone | C₈H₈O₂ | 527-61-7 | |

| Phenol | C₆H₆O | 108-95-2 | |

| Anisole | Methoxybenzene | C₇H₈O | 100-66-3 |

| Vanillin | C₈H₈O₃ | 121-33-5 | |

| Ethylvanillin | C₉H₁₀O₃ | 121-32-4 | |

| Diphenyl ether | C₁₂H₁₀O | 101-84-8 | |

| 4-chloro-2,6-dimethylphenol | C₈H₉ClO | 1123-63-3 chemicalbook.com | |

| Phenol, 2,6-dimethoxy-4-(2-propenyl)- | C₁₁H₁₄O₃ | 6627-88-9 chemeo.com |

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₂ molbase.com |

| Molecular Weight | 242.313 g/mol molbase.com |

| Boiling Point | 346.2 °C at 760 mmHg chemsrc.commolbase.com |

| Density | 1.083 g/cm³ chemsrc.commolbase.com |

| Flash Point | 141.6 °C molbase.com |

| Refractive Index | 1.575 molbase.com |

| LogP | 4.4181 molbase.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

10181-92-7 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-(2,6-dimethylphenoxy)phenol |

InChI |

InChI=1S/C14H14O2/c1-10-4-3-5-11(2)14(10)16-13-8-6-12(15)7-9-13/h3-9,15H,1-2H3 |

InChI Key |

SZCHWNULJFQZCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 2,6 Dimethylphenoxy Phenol

Established Synthetic Routes for Phenoxy-Substituted Phenols

The construction of the core structure of 4-(2,6-dimethylphenoxy)phenol relies on several key synthetic pathways, including phenolic coupling reactions, polymer equilibration, and oxidative coupling methods.

Phenolic Coupling Reactions in this compound Synthesis

Phenolic coupling reactions are a cornerstone in the synthesis of diaryl ethers like this compound. Two prominent copper- and palladium-catalyzed methods, the Ullmann condensation and the Buchwald-Hartwig amination, are instrumental in forming the C-O bond between two aryl groups.

The Ullmann condensation is a classical method that involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. In the context of synthesizing this compound, this would typically involve the coupling of 2,6-dimethylphenol (B121312) with a 4-halo-2,6-dimethylphenol derivative in the presence of a copper catalyst and a base. organic-chemistry.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern advancements have introduced ligands such as N,N-dimethylglycine that allow the reaction to proceed at lower temperatures. organic-chemistry.org

A more contemporary approach is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. While primarily known for C-N bond formation, this reaction has been adapted for C-O bond formation, providing a versatile route to diaryl ethers. researchgate.netucl.ac.uk The synthesis of this compound via this method would entail the reaction of 2,6-dimethylphenol with a 4-halo-2,6-dimethylphenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is often favored for its milder reaction conditions and broader substrate scope.

| Coupling Reaction | Catalyst | Typical Reactants | Key Features |

| Ullmann Condensation | Copper-based | Phenol and Aryl Halide | Classical method, can require high temperatures. |

| Buchwald-Hartwig Amination | Palladium-based | Phenol and Aryl Halide | Milder conditions, broad substrate scope. |

Equilibration Reactions Involving Poly(2,6-dimethyl-1,4-phenylene ether) as a Precursor

An alternative and industrially relevant route to this compound involves the equilibration of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), also known as poly(phenylene oxide) (PPO). nih.gov This process, often referred to as redistribution, involves the depolymerization of high molecular weight PPO in the presence of a phenolic compound, such as 2,6-dimethylphenol (DMP). nih.govtue.nl

The reaction is typically catalyzed by a copper-amine complex under oxidative conditions. nih.gov In this equilibrium-driven process, the polymer chain is cleaved and reformed, leading to the formation of lower molecular weight oligomers, including the dimer, this compound. The molecular weight of the resulting products can be controlled by adjusting the ratio of the phenolic compound to the PPO repeating units. tue.nl This method is particularly useful for producing oligomers with specific end groups. The presence of a phenolic hydroxyl group on the reacting species is crucial for the redistribution to occur via a quinone-ketal intermediate. tue.nl

Selective Oxidative Para C-O Dimerization Pathways

The formation of this compound can also be viewed as a selective oxidative C-O coupling of two molecules of 2,6-dimethylphenol. This is, in fact, the initial step in the oxidative polymerization of 2,6-dimethylphenol to produce PPO. researchgate.netsci-hub.seacademie-sciences.fr The reaction is typically catalyzed by copper-amine complexes in the presence of an oxidizing agent, such as oxygen. researchgate.netacademie-sciences.fr

The mechanism is believed to involve the formation of phenoxyl radicals from 2,6-dimethylphenol. sci-hub.se The coupling of these radicals can proceed through two main pathways: C-C coupling to form 3,3',5,5'-tetramethyl-4,4'-biphenol, or the desired C-O coupling to yield this compound. rsc.org Reaction conditions can be optimized to favor the C-O coupling pathway, leading to the formation of the diaryl ether dimer, which can then further react to form higher oligomers and ultimately the polymer. One study describes the oxidative polymerization of 4-(2',6'-Dimethylphenoxy)-2,6-dimethylphenol in an aqueous alkaline solution with a metal catalyst to produce PPO. researchgate.net

Advanced Derivatization Strategies for this compound

The phenolic hydroxyl group of this compound serves as a versatile handle for further chemical modification through alkylation and acylation reactions. These derivatization strategies allow for the introduction of various functional groups, enabling the synthesis of a wide range of novel compounds.

Alkylation Reactions for Structural Elaboration

Alkylation of the phenolic hydroxyl group of this compound leads to the formation of ether derivatives. A common and effective method for this transformation is the Williamson ether synthesis . youtube.comlibretexts.orgmdpi.com This reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride, to form the corresponding phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the desired ether. youtube.comlibretexts.org

The choice of base and solvent is crucial for the success of the reaction, with polar aprotic solvents generally favoring the SN2 pathway. This method provides a straightforward and high-yielding route to a variety of alkyl ethers of this compound.

| Alkylation Method | Reagents | Product Type |

| Williamson Ether Synthesis | Strong base, Alkyl halide | Alkyl Ether |

Acylation Transformations for Functional Group Introduction

Acylation of this compound introduces an acyl group, typically resulting in the formation of a phenolic ester. The most common method for this transformation is the Friedel-Crafts acylation and related esterification reactions. wikipedia.orgsigmaaldrich.comorganic-chemistry.org

In a typical procedure, the phenol is reacted with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a strong acid. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction can lead to either C-acylation (on the aromatic ring) or O-acylation (on the phenolic oxygen). researchgate.net To selectively obtain the O-acylated product (the ester), the reaction conditions can be controlled, for example, by using a base as a catalyst, which increases the nucleophilicity of the phenolic oxygen. researchgate.net One study describes the Friedel-Crafts acylation of 2,6-dimethylphenol with acetyl chloride in the presence of trifluoromethanesulfonic acid to produce 3,5-dimethyl-4-hydroxyacetophenone, demonstrating a C-acylation pathway. mdpi.com For O-acylation of this compound, base-catalyzed conditions would be more appropriate.

| Acylation Method | Reagents | Product Type |

| Base-Catalyzed Acylation | Acyl chloride/anhydride, Base | Phenolic Ester |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis Acid | Aryl Ketone (C-acylation) |

Computational Chemistry Applications in the Study of 4 2,6 Dimethylphenoxy Phenol

Ab Initio and Density Functional Theory (DFT) Calculations

Electronic Structure Analysis of 4-(2,6-Dimethylphenoxy)phenol and Reaction Intermediates

A detailed analysis of the electronic structure of this compound and its potential reaction intermediates would provide insights into its reactivity, stability, and spectroscopic properties. Such studies typically involve the calculation of molecular orbitals (HOMO-LUMO), electron density distribution, and electrostatic potential maps. Without dedicated research on this compound, these electronic characteristics remain unquantified in the scientific literature.

Quantum Chemical Insights into Reaction Energetics and Pathways

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by determining the energetics of reactants, transition states, and products. This allows for the prediction of reaction pathways and rates. The application of these methods to reactions involving this compound, such as oxidation or substitution reactions, has not been reported, leaving a void in the understanding of its chemical behavior from a theoretical standpoint.

pKa Determination for Phenolic Moieties using Explicit Solvation Models

The acidity of the phenolic proton (pKa) is a critical parameter influencing the chemical and biological behavior of this compound. While computational methods, particularly those combining DFT with explicit solvation models, have proven effective in predicting the pKa of various phenols, a specific calculation for this compound is not documented. Such a study would be valuable for predicting its behavior in different chemical environments.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules and their interactions with their environment.

Predicting Intermolecular Interactions and Binding Poses

Understanding the non-covalent interactions of this compound is crucial for predicting its physical properties and potential biological activity. Molecular dynamics simulations could reveal how it interacts with solvents, receptors, or other molecules. However, no such studies have been published, limiting the ability to predict its binding modes and affinities.

Guiding Rational Molecular Design Strategies

Computational chemistry plays a pivotal role in rational molecular design, allowing for the in silico modification of a lead compound to optimize its properties. In the absence of foundational computational data on this compound, its potential as a scaffold for the design of new molecules with desired functionalities cannot be computationally assessed.

Role of 4 2,6 Dimethylphenoxy Phenol in Polymer Chemistry

Precursor in Poly(2,6-dimethyl-1,4-phenylene ether) (PPE) Synthesis

The formation of 4-(2,6-dimethylphenoxy)-2,6-dimethylphenol, the dimer of 2,6-dimethylphenol (B121312), is a critical initial step in the oxidative coupling polymerization that leads to the formation of poly(2,6-dimethyl-1,4-phenylene ether) (PPE). This C-O coupling reaction is a fundamental part of the chain growth mechanism. The dimer itself can be isolated and has been studied to better understand the polymerization process. In fact, the oxidative polymerization of this dimer in an aqueous alkaline solution with a metal catalyst can yield PPE with a molecular weight of three to four thousand. This reaction pathway also has the benefit of inhibiting the formation of the undesired by-product, diphenoquinone.

The mechanism of this polymerization is a subject of ongoing research, with evidence suggesting the importance of the phenoxonium cation in the copper-catalyzed oxidative phenol (B47542) coupling reaction. The study of oligomeric phenols during the coupling reaction provides further insight into the step-wise growth of the polymer chain from these initial dimeric and oligomeric species.

The efficiency of poly(2,6-dimethyl-1,4-phenylene ether) (PPE) synthesis is heavily dependent on the chosen catalyst system and the prevailing reaction conditions. Copper-based catalysts, particularly copper-amine complexes, are widely employed for the oxidative polymerization of 2,6-dimethylphenol.

Several factors have been investigated to optimize polymer yield and molecular weight:

Catalyst Composition: The choice of the amine ligand in the copper complex is critical. For instance, a CuCl/1-methylimidazole/ammonium hydroxide (B78521) system has been identified as a highly effective catalyst, leading to high polymer yield and molecular weight. Aromatic amine ligands such as pyridine (B92270) and its derivatives have also been studied, with the 4-aminopyridine/Cu(I) catalyst system demonstrating a very fast reaction rate and minimal by-product formation. An unexpected synergistic effect was observed when using a mixed n-butylamine and dibutylamine-copper complex, resulting in a polymer with a significantly higher molecular weight compared to using single-amine complexes.

Catalyst to Monomer Ratio: The ratio of the catalyst to the 2,6-dimethylphenol monomer has a direct impact on both the yield and the molecular weight of the resulting PPE.

Solvent System: The polymerization can be carried out in various solvent systems, including organic solvents like a chloroform-methanol mixture, or in greener aqueous-chloroform biphasic mixtures. The use of an aqueous medium with a small amount of toluene (B28343) has been shown to increase the molecular weight of the PPO.

Reaction Temperature: The initial rate of polymerization of 2,6-dimethylphenol has been found to increase with rising temperatures.

Additives: The introduction of additives like 2,4,6-trimethylphenol (B147578) can be used to control the molecular weight of the synthesized PPE.

Incorporation into Advanced Polymeric Architectures

Synthesis of Block Copolymers utilizing Phenolic End Groups

The terminal phenolic hydroxyl group of 4-(2,6-dimethylphenoxy)phenol, or a polymer chain end-capped with this moiety, serves as a versatile platform for the synthesis of advanced block copolymers. This functionality can be leveraged to initiate the polymerization of a second, chemically distinct monomer block, leading to the formation of well-defined diblock or multiblock architectures. Two prominent controlled polymerization techniques that effectively utilize phenolic end groups for this purpose are Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP).

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for polymerizing a wide range of vinyl monomers, such as styrenes and (meth)acrylates, in a controlled manner. cmu.eduwikipedia.org To utilize a phenolic end group as an initiator for ATRP, it must first be converted into an active alkyl halide species. This is typically achieved by reacting the terminal hydroxyl group with an acyl halide, such as 2-bromoisobutyryl bromide or 2-chloroisobutyryl chloride. acs.org This reaction transforms the phenol into a phenolic ester-based initiator.

Once this macroinitiator is formed, it can be used in a standard ATRP process. In the presence of a transition metal complex catalyst (commonly copper-based) and a suitable ligand, the carbon-halogen bond is reversibly cleaved to generate a radical that initiates the polymerization of the second monomer. cmu.edunih.gov This process allows for the controlled growth of the second polymer block from the end of the initial polymer chain, yielding block copolymers with predetermined molecular weights and low polydispersity indices (PDI), often below 1.2. wikipedia.orgacs.org A variety of functional monomers can be polymerized using this method, demonstrating the tolerance of ATRP to different chemical functionalities. cmu.edu

Ring-Opening Polymerization (ROP)

Ring-Opening Polymerization is a key technique for the synthesis of polyesters and polyethers from cyclic monomers like lactones (e.g., ε-caprolactone, lactide) and epoxides. wikipedia.org The hydroxyl group of a terminal this compound unit can act as a direct initiator for the ROP of these cyclic esters. google.comresearchgate.net

In a typical ROP process, the polymerization is initiated by the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the cyclic monomer, often catalyzed by organometallic compounds such as those based on tin or yttrium. researchgate.netresearchgate.net This leads to the opening of the ring and the covalent attachment of the monomer to the initiator. The process continues as the newly formed hydroxyl-terminated chain end attacks subsequent monomer molecules, propagating the polymer chain. This "living" polymerization characteristic allows for the synthesis of block copolymers with well-controlled block lengths and narrow molecular weight distributions. google.com For instance, phenol itself can be used as an initiator for the ring-opening polymerization of lactide to form polylactide with a terminal phenol group. google.com

The following table summarizes the synthesis of block copolymers using phenolic end groups as initiators for both ATRP and ROP, highlighting the versatility of this approach in creating diverse polymeric architectures.

| Polymerization Method | Initiator Formation | Monomer Examples | Resulting Block Copolymer Structure |

| ATRP | Esterification of the terminal phenolic -OH with an acyl halide (e.g., 2-bromoisobutyryl bromide) | Methyl methacrylate (B99206) (MMA), Styrene, Butyl acrylate | Poly(this compound)-b-poly(methyl methacrylate) |

| ROP | Direct use of the terminal phenolic -OH group | ε-caprolactone (CL), Lactide (LA) | Poly(this compound)-b-poly(ε-caprolactone) |

Environmental Transformations and Degradation Pathways of Phenolic Ethers

Microbial Degradation Mechanisms for Related Dimethylphenols

The biodegradation of dimethylphenol (DMP) isomers, which are structural components of 4-(2,6-dimethylphenoxy)phenol, has been the subject of extensive research. Microorganisms play a crucial role in the natural attenuation of these compounds through various metabolic pathways. nih.gov Bacteria, in particular, have demonstrated the ability to utilize DMPs as a source of carbon and energy. researchgate.netnih.gov

The initial and critical step in the aerobic microbial degradation of aromatic compounds like dimethylphenols is the activation of the stable aromatic ring, which is typically achieved through enzymatic hydroxylation. nih.gov This process is catalyzed by oxygenase enzymes, which introduce hydroxyl groups onto the aromatic nucleus, making it susceptible to subsequent cleavage.

A key enzyme system identified in the degradation of 2,6-dimethylphenol (B121312) (2,6-DMP) is a two-component flavin-dependent monooxygenase. nih.govasm.org In the bacterium Mycobacterium neoaurum B5-4, the genes mpdA and mpdB encode for a monooxygenase system (MpdAB) that catalyzes the para-hydroxylation of 2,6-DMP. nih.govresearchgate.net This initial hydroxylation is a prerequisite for the subsequent fission of the aromatic ring.

Following hydroxylation, the resulting dihydroxy-aromatic intermediates, such as catechols, are channeled into ring-cleavage pathways. plos.org There are two primary pathways for catechol cleavage:

Ortho-cleavage pathway : The aromatic ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of intermediates like succinyl-CoA and acetyl-CoA. plos.org

Meta-cleavage pathway : The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, which results in the formation of products such as pyruvate (B1213749) and acetaldehyde. plos.orgresearchgate.net

Studies on various bacterial strains, including those from the genera Pseudomonas and Delftia, have shown that the degradation of different DMP isomers can proceed through either the ortho or meta pathway, depending on the specific strain and the structure of the DMP isomer. researchgate.netnih.gov For instance, in Pseudomonas mendocina, catechol 2,3-dioxygenase activity (indicative of the meta pathway) was induced by dimethylphenols. nih.gov In contrast, some P. fluorescens strains utilize the protocatechuate ortho pathway for p-cresol (B1678582) degradation, and the key enzymes are also induced by DMPs. nih.gov

Table 1: Key Enzymes in Microbial Degradation of Dimethylphenols

| Enzyme/System | Function | Organism Example |

| MpdAB Monooxygenase | para-hydroxylation of 2,6-DMP | Mycobacterium neoaurum B5-4 |

| Phenol (B47542) Hydroxylase | Initial oxidation of the aromatic ring | Delftia sp. LCW |

| Catechol 2,3-dioxygenase | Meta-cleavage of the aromatic ring | Pseudomonas mendocina PC1 |

| Catechol 1,2-dioxygenase | Ortho-cleavage of the aromatic ring | General pathway in bacteria |

| p-Cresol methylhydroxylase | Key enzyme in protocatechuate ortho pathway | Pseudomonas fluorescens |

The elucidation of degradation pathways relies heavily on the identification of intermediate metabolites. Various analytical techniques are employed to detect and characterize these transient compounds formed during the biotransformation of dimethylphenols.

In the degradation of 2,6-DMP by Mycobacterium sp. strain DM1, several key intermediates have been identified. osti.gov Under specific conditions, 2,6-dimethylhydroquinone (B1220660) and citraconic acid were detected as products of 2,6-DMP oxidation. osti.gov The identification of 2,6-dimethylhydroquinone confirms that hydroxylation is a primary step in the metabolic sequence. osti.gov

In some cases, the biotransformation of DMPs can lead to the formation of dead-end products, which are not readily mineralized further by the organism. For example, the degradation of 2,4-DMP and 3,4-DMP by certain Pseudomonas strains resulted in the accumulation of 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, respectively. nih.gov The transient accumulation of metabolites like 4-hydroxy-2-methylbenzaldehyde (B179408) during 3,4-DMP degradation has also been observed to repress the consumption of other phenolic substrates. nih.gov

Table 2: Identified Metabolites in the Biotransformation of Dimethylphenols

| Precursor Compound | Identified Intermediate Metabolite(s) | Bacterial Strain(s) |

| 2,6-Dimethylphenol (2,6-Xylenol) | 2,6-Dimethylhydroquinone, Citraconic acid | Mycobacterium sp. DM1 |

| 2,4-Dimethylphenol | 4-Hydroxy-3-methylbenzoic acid (dead-end product) | Pseudomonas fluorescens |

| 3,4-Dimethylphenol | 4-Hydroxy-2-methylbenzoic acid (dead-end product), 4-Hydroxy-2-methylbenzaldehyde | Pseudomonas fluorescens |

Abiotic Degradation Processes in Environmental Matrices

In addition to microbial action, phenolic ethers undergo abiotic transformations in the environment, particularly in the atmosphere and in aqueous systems. These processes are primarily driven by photochemical reactions and interactions with highly reactive chemical species.

Phenolic compounds, known for their high Henry's law constants, can partition into atmospheric water phases like cloud and fog droplets. nih.govnih.gov Within these aqueous matrices, they undergo rapid reactions that can lead to the formation of Secondary Organic Aerosol (aqSOA), which has significant implications for air quality and climate. nih.govcopernicus.org

The aqueous-phase oxidation of phenolic compounds can produce SOA with high mass yields. acs.org These reactions often involve the formation of phenoxyl radicals, which can subsequently undergo oligomerization through C-C and C-O coupling, leading to the formation of dimers and higher molecular weight compounds. nih.govcopernicus.org This oligomerization is a key process that contributes to the mass of the aerosol phase. nih.gov The resulting phenolic SOA is typically highly oxygenated, with oxygen-to-carbon (O/C) ratios observed in the range of 0.80–1.06. copernicus.org

Studies comparing aqueous-phase and gas-phase reactions of phenols show that aqueous reactions can generate a greater abundance of oligomers and a more sustained production of carboxylic acids. nih.gov The presence of other chemical species in the aqueous phase, such as nitrate (B79036), can accelerate the degradation rates of phenolic compounds and increase SOA yields, as nitrate can act as a photolytic source of hydroxyl radicals. acs.org

Table 3: Characteristics of Secondary Organic Aerosol (SOA) from Aqueous-Phase Phenol Reactions

| Precursor Type | Key Reaction Mechanisms | SOA Characteristics | O/C Ratio |

| Phenolic Compounds | OH-initiated reactions, formation of phenoxyl radicals, C-C and C-O coupling | Highly oxygenated, formation of dimers and higher oligomers | 0.80–1.06 |

Environmental radicals are highly reactive species that play a central role in the atmospheric and aquatic degradation of organic pollutants. The most significant of these for phenolic compounds are the hydroxyl radical (•OH) and the nitrate radical (NO₃•). copernicus.orgepa.ie

The reaction between phenols and the hydroxyl radical is extremely rapid. copernicus.org The reaction can proceed via two primary pathways:

H-atom abstraction from the phenolic hydroxyl group, which directly forms a phenoxy radical. copernicus.org

•OH addition to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. copernicus.orgcopernicus.orgresearchgate.net This intermediate can then eliminate a water molecule to form a phenoxy radical or react with oxygen. copernicus.org

The phenoxy radicals formed are key intermediates that can influence SOA growth. copernicus.org Subsequent reactions of these intermediates can lead to the formation of hydroxylated products or, through ring-cleavage, smaller, more oxidized compounds like α,β-unsaturated enedials and oxoenals. nih.govresearchgate.net

The nitrate radical (NO₃•), which is most abundant in the atmosphere at night, also represents an important degradation pathway for dimethylphenols. epa.ie The reaction is believed to proceed primarily through H-atom abstraction from the hydroxyl group. A study on the reaction of NO₃• with 2,6-dimethylphenol identified 2,6-dimethyl-4-nitrophenol (B181267) and nitric acid as the major gas-phase products, with smaller amounts of 2,6-dimethyl-1,4-benzoquinone also being formed. epa.ie

Future Research Directions and Potential Academic Impact

Development of Novel Catalytic Systems for Highly Selective Synthesis of Phenoxyphenols

The synthesis of phenoxyphenols, a class of diaryl ethers, predominantly relies on methods like the Ullmann condensation. While effective, traditional approaches often require harsh reaction conditions. A primary focus of future research is the development of highly efficient and selective catalytic systems that operate under milder conditions. The Ullmann reaction, historically the first cross-coupling reaction using a transition metal catalyst, has evolved significantly, but there remains a considerable need for novel catalytic systems with improved performance. nih.gov

Modern research has shifted towards heterogeneous catalysts, which offer advantages in terms of recovery and reusability, addressing some of the limitations of homogeneous systems. nih.govnih.gov Copper-based nanoparticles (Cu-NPs, CuO-NPs) have demonstrated excellent catalytic activity for the O-arylation of phenols. mdpi.comresearchgate.net However, challenges such as catalyst deactivation over multiple cycles persist. mdpi.comresearchgate.net Future work will likely concentrate on enhancing the stability and longevity of these nanocatalysts, possibly through immobilization on robust supports like graphene oxide or magnetic nanoparticles. mdpi.com

Palladium-based catalysts also represent a promising avenue, with research exploring palladium nanoparticles and palladium-gold bimetallic systems. nih.gov The development of ligand-free protocols is another area of intense interest, as it simplifies the reaction setup and reduces costs. nih.gov The goal is to create systems that are not only efficient and selective for a wide range of substrates, including sterically hindered phenols, but are also economically viable and environmentally benign for potential industrial applications. nih.gov

| Catalyst System | Ligand/Support | Key Advantages | Research Challenges | Reference |

|---|---|---|---|---|

| Copper Nanoparticles (CuNPs) | Ligand-free or with simple ligands | High efficiency, economic | Deactivation after several cycles, potential leaching | mdpi.comresearchgate.net |

| Copper(I) Oxide (Cu₂O) | Various ligands (e.g., 1H-imidazole-4-carboxylic acid) | Low catalyst loading, uses economical copper source | Ligand may be required for mild conditions | nih.govnih.gov |

| Palladium Nanoparticles | Immobilized on supports (e.g., MOF-253) | High activity, potential for recyclability | Higher cost compared to copper | nih.gov |

| Heterogeneous/Recyclable Catalysts | Magnetic nanoparticles, polymers | Easy separation and reuse, overcomes limitations of harsh conditions | Ensuring long-term stability and activity | nih.govnih.gov |

Elucidation of Complex Reaction Mechanisms at the Molecular Level using Advanced Spectroscopic Probes

A deeper understanding of the reaction mechanisms governing the formation of 4-(2,6-dimethylphenoxy)phenol is crucial for optimizing synthetic protocols and designing better catalysts. The mechanism of the copper-catalyzed Ullmann reaction, for example, is thought to involve the formation of a copper nucleophile complex, followed by oxidative addition of an aryl halide and subsequent reductive elimination to yield the diaryl ether product. nih.gov

Future research will increasingly employ advanced spectroscopic techniques for in-situ and operando monitoring of these reactions. Techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for characterizing reaction intermediates and final products. semanticscholar.orgresearchgate.net For instance, IR spectroscopy can track the appearance of key functional groups, such as the Ar-O-Ar ether linkage, and the disappearance of reactants. semanticscholar.org

Electron absorption spectroscopy can be used to study the electronic properties of metal complexes involved in the catalytic cycle, providing insights into their redox behavior. semanticscholar.org By combining these experimental probes with kinetic studies, researchers can construct detailed energy profiles of the reaction pathway. This molecular-level insight will enable the rational design of catalysts with tailored electronic and steric properties to favor specific reaction pathways, thereby increasing selectivity and yield.

Rational Design of Advanced Materials Incorporating the this compound Moiety

The this compound moiety is a fundamental building block for high-performance polymers, most notably poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). PPO is a well-established engineering thermoplastic valued for its excellent thermal stability, oxidative resistance, and chemical resilience. sci-hub.se Future research will focus on the rational design of new polymers that leverage the inherent properties of this structural unit to create advanced materials with tailored functionalities.

One avenue of exploration is the synthesis of PPO derivatives with precisely controlled molecular weights and functional end-groups. researchgate.net For example, incorporating reactive functionalities can allow PPO to be used as a macromonomer in the synthesis of block copolymers, leading to materials with unique morphologies and properties. The glass transition temperature (Tg) of PPO is dependent on its molecular weight, a relationship that can be exploited to fine-tune the material's thermal characteristics for specific applications. mdpi.com

Furthermore, the copolymerization of 2,6-dimethylphenol (B121312) with other substituted phenols allows for the direct incorporation of desired functionalities into the polymer backbone. mdpi.com This approach has been used to introduce flame-retardant moieties or groups that enhance solubility or compatibility with other polymers. mdpi.com The systematic study of structure-property relationships in these novel PPO-based materials will be essential for their application in demanding fields such as high-frequency communications and advanced composites. mdpi.comresearchgate.net

| Modification Strategy | Resulting Material | Modified Property | Potential Application | Reference |

|---|---|---|---|---|

| Copolymerization with functional bisphenols | DOPO-containing PPOs | Higher Tg, enhanced thermal stability, increased char yield | Flame-retardant materials | mdpi.com |

| Control of molecular weight | Low molecular weight PPO | Lowered Tg (e.g., 152-190 °C) | Thermosetting resins, high-frequency communication | mdpi.com |

| Synthesis with functional end-groups | α,ω-bis(2,6-dimethylphenol)-PPO | Reactive chain ends for further polymerization | Block copolymers, polymer blends | researchgate.net |

| Polymerization of functionalized phenols | Acid-functionalized PPOs (e.g., carboxylic, sulfonic) | High proton conductivity | Proton exchange membranes | researchgate.net |

Advanced Computational Insights into Reactivity, Interactions, and Materials Properties

Computational chemistry offers powerful tools to investigate the intrinsic properties of this compound and the materials derived from it. Density Functional Theory (DFT) has become a standard method for exploring the electronic structure and chemical reactivity of molecules. imist.maugent.be By calculating various quantum chemical descriptors, researchers can gain predictive insights into a molecule's behavior. rjpn.orgrjpn.org

For phenolic compounds, DFT can be used to determine parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. rjpn.org Other descriptors like chemical hardness, softness, and the electrophilicity index can further quantify the stability and reactive nature of the molecule, helping to predict its role in chemical reactions. imist.marjpn.org Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. imist.ma

At the materials level, Molecular Dynamics (MD) simulations are employed to model the bulk properties of polymers like PPO. acs.org These simulations can generate realistic models of the glassy polymer state, allowing for the analysis of structural features such as dihedral angle distributions, chain packing, and free volume. researchgate.net Such computational studies provide a crucial link between the molecular structure of the repeating unit and the macroscopic physical and mechanical properties of the resulting material. researchgate.net

| Descriptor | Definition | Significance in Reactivity | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability | rjpn.org |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer | Higher hardness correlates with greater stability | imist.marjpn.org |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons | Indicates the electrophilic nature of a molecule | rjpn.org |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule | Identifies regions prone to electrophilic and nucleophilic attack | imist.ma |

Comprehensive Understanding of Environmental Fate and Enhanced Bioremediation Strategies for Phenolic Ether Contaminants

Phenolic compounds are recognized environmental pollutants originating from various industrial activities. academicjournals.orgcdc.gov While much research has focused on the degradation of simple phenols, the environmental fate of more complex structures like phenolic ethers warrants further investigation. Biodegradation is a key process for the natural attenuation of these contaminants and is considered a promising, cost-effective alternative to conventional physical and chemical treatment methods. academicjournals.orgresearchgate.net

A primary focus for future research is the identification and characterization of microorganisms and enzymatic systems capable of cleaving the stable ether bond in phenoxyphenols. Filamentous fungi, particularly white-rot fungi, are known for their robust ability to degrade recalcitrant aromatic compounds, including lignin (B12514952), which is rich in ether linkages. encyclopedia.pub These fungi produce powerful extracellular enzymes, such as peroxidases (e.g., Lignin Peroxidase, Manganese Peroxidase) and laccases, which can catalyze the oxidation and cleavage of such bonds. encyclopedia.pubdtu.dk

Research should aim to isolate and engineer novel microbial strains or enzymes with enhanced activity and stability for the specific degradation of phenolic ether pollutants. Understanding the metabolic pathways is crucial; for many aromatic compounds, degradation proceeds through catechol intermediates followed by ring cleavage. nih.gov Investigating the influence of environmental factors such as pH, temperature, and the presence of co-contaminants on biodegradation rates is also essential for developing effective bioremediation strategies for contaminated soil and water. researchgate.netnih.gov

| Enzyme/Microorganism | Type | Mechanism/Function | Reference |

|---|---|---|---|

| Lignin Peroxidase (LiP) | Fungal Extracellular Enzyme | Cleaves β-O-4' ether bonds and C-C bonds in lignin and other phenolic compounds | encyclopedia.pub |

| Manganese Peroxidase (MnP) | Fungal Extracellular Enzyme | Oxidizes phenolic compounds to produce reactive free radicals | encyclopedia.pub |

| Laccases | Fungal/Bacterial Extracellular Enzyme | Catalyze the oxidation of a broad range of phenolic and non-phenolic substrates | dtu.dk |

| White-rot fungi (e.g., Phanerochaete chrysosporium) | Fungus | Produce a suite of extracellular lignin-modifying enzymes for degrading complex aromatics | encyclopedia.pubcore.ac.uk |

| Pseudomonas sp. | Bacterium | Known for degrading phenol (B47542), often via catechol and subsequent meta- or ortho-ring cleavage | nih.govcore.ac.uk |

Q & A

Q. Methodological Considerations :

- Thermal Analysis : Differential Scanning Calorimetry (DSC) provides precise phase transition data, while thermogravimetric analysis (TGA) assesses thermal stability.

- Chromatography : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) validates purity and boiling points.

Q. Reference Data :

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 45–48 °C | Capillary tube | PubChem |

| Boiling Point | 203 °C | GC | PubChem |

What synthetic routes are commonly employed for the preparation of this compound?

Basic Research Question

Synthesis typically involves electrophilic aromatic substitution or oxidative coupling :

- Friedel–Crafts Alkylation : Reacting 2,6-dimethylphenol with a phenol derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Fluidized Bed Catalysis : Selective methylation using iron-chromium mixed oxide catalysts with o-cresol circulation improves regioselectivity .

- Oxidative Coupling : Copper-catalyzed reactions form dimeric structures, with computational studies highlighting the role of phenoxonium intermediates .

Q. Optimization Tips :

- Monitor reaction kinetics via HPLC to track intermediate formation.

- Use inert atmospheres (N₂/Ar) to prevent oxidation side reactions.

What are the primary reaction mechanisms involving this compound in electrophilic aromatic substitution?

Basic Research Question

The compound’s reactivity is dominated by its phenolic -OH group and steric effects from methyl substituents:

- Halogenation : Electrophilic bromination or chlorination occurs at the para position relative to the hydroxyl group.

- Nitration/Sulfonation : Directed by the hydroxyl group, but steric hindrance from 2,6-dimethyl groups may reduce reaction rates.

- Oxidation : Forms quinones (2,5-cyclohexadiene-1,4-dione) under strong oxidizing conditions (e.g., KMnO₄) .

Q. Mechanistic Insight :

- Steric effects from methyl groups at the 2,6-positions limit substitution to the para position. Computational charge distribution analyses support this selectivity .

How do computational studies elucidate the role of the phenoxonium cation in copper-catalyzed oxidative coupling reactions?

Advanced Research Question

Ab Initio Calculations (e.g., Hartree–Fock/6-31G*) reveal:

- Charge Distribution : The phenoxonium cation (singlet state) exhibits a partial positive charge at the para carbon of the first aromatic ring, making it susceptible to nucleophilic attack .

- Reactivity : The dimeric structure (4-(2,6-dimethylphenoxy)-2,6-dimethylphenol) shows enhanced charge localization, favoring coupling over monomeric intermediates.

Q. Methodology :

- Use Gaussian or ORCA software for geometry optimization and charge analysis.

- Validate computational results with experimental kinetic data (e.g., reaction rates under varying Cu catalyst concentrations).

What methodologies are used to analyze contradictory data in the reaction kinetics of this compound oxidation?

Advanced Research Question

Discrepancies in kinetic profiles may arise from:

- Catalyst Deactivation : Copper leaching in prolonged reactions.

- Side Reactions : Quinone formation vs. dimerization pathways.

Q. Resolution Strategies :

- In Situ Spectroscopy : Monitor intermediates via UV-Vis or Raman spectroscopy.

- Isolation Studies : Quench reactions at timed intervals and analyze products via LC-MS.

- Computational Modeling : Compare DFT-derived activation energies with experimental Arrhenius plots to identify dominant pathways .

How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

Advanced Research Question

SAR Workflow :

Derivatization : Synthesize analogs via etherification, esterification, or halogenation.

In Vitro Screening : Test antimicrobial, anticonvulsant, or anti-inflammatory activity (e.g., MES test for anticonvulsant activity ).

Computational Docking : Use AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., cyclooxygenase).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.